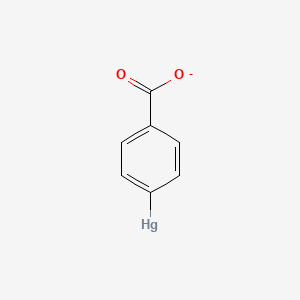
p-Mercuribenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-mercuribenzoate is a mercuribenzoate. It derives from a benzoate. It is a conjugate base of a p-mercuribenzoic acid.
Aplicaciones Científicas De Investigación
Biochemical Research : p-Mercuribenzoate is used in biochemical studies, particularly in the analysis of proteins and enzymes. For instance, its role in the inhibition of blood platelet aggregation and secretion was explored by studying its interaction with protein disulfide isomerase and sulfhydryl-dependent pathways (Essex, Li, Miller, & Feinman, 2001).
Nanotechnology and Materials Science : In the field of nanotechnology, this compound has been used to study the structure of gold nanoparticles. For example, a study detailed the crystallization and x-ray structure determination of a p-mercaptobenzoic acid (p-MBA)–protected gold nanoparticle, revealing unique properties and interactions at the nanoscale (Jadzinsky, Calero, Ackerson, Bushnell, & Kornberg, 2007).
Chemical Analysis and Detection : this compound is employed in chemical analysis techniques. A method utilizing p-hydroxymercuribenzoate for the extraction of volatile thiols led to the identification of certain flavor-active volatile thiols in Champagne wines (Tominaga, Guimbertau, & Dubourdieu, 2003).
Environmental Science : In environmental science, research on this compound has focused on its degradation and interaction with other compounds. For instance, a study explored the photodegradation of parabens, including p-hydroxybenzoic acid, under specific conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Food Science : this compound has been used to analyze components in food products. For example, its application in identifying compounds in cheese contributed to understanding the flavor profiles of certain cheeses (Sourabié, Spinnler, Bonnarme, Saint-Eve, & Landaud, 2008).
Propiedades
Fórmula molecular |
C7H4HgO2- |
|---|---|
Peso molecular |
320.7 g/mol |
Nombre IUPAC |
(4-carboxylatophenyl)mercury |
InChI |
InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);/p-1 |
Clave InChI |
FVFZSVRSDNUCGG-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg] |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])[Hg] |
Sinónimos |
4-mercuribenzoate p-mercuribenzoate para-mercuribenzoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


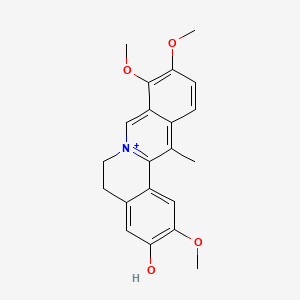
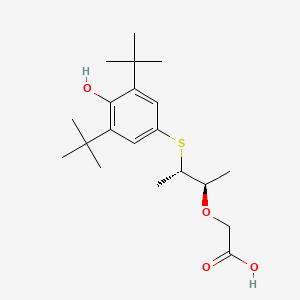
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)
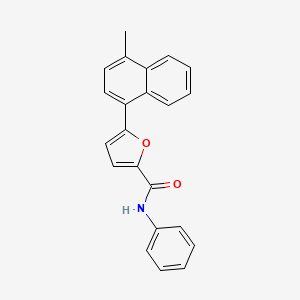
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)
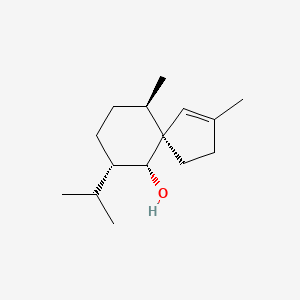
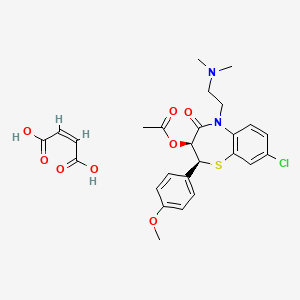
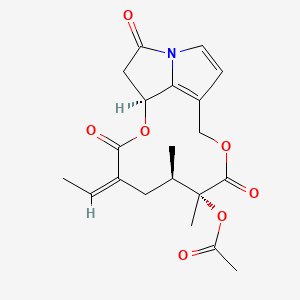


![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)

